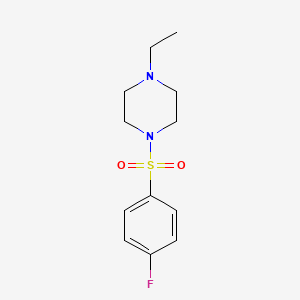

1-Ethyl-4-((4-fluorophenyl)sulfonyl)piperazine

Übersicht

Beschreibung

1-Ethyl-4-((4-fluorophenyl)sulfonyl)piperazine is a chemical compound with the molecular formula C12H17FN2O2S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Wirkmechanismus

Target of Action

The primary target of 1-Ethyl-4-((4-fluorophenyl)sulfonyl)piperazine is currently unknown. It is structurally similar to piperazine, which is known to have anthelmintic action

Mode of Action

Piperazine compounds, however, generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism . It’s possible that this compound may have a similar mode of action, but this is purely speculative at this point.

Biochemische Analyse

Biochemical Properties

1-Ethyl-4-((4-fluorophenyl)sulfonyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dopamine receptors, particularly the D4 subtype, which is involved in neurotransmission . The nature of these interactions includes binding to the receptor sites, which can modulate the receptor’s activity and influence downstream signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with dopamine receptors can affect neurotransmitter release and neuronal activity . Additionally, it may impact the expression of genes involved in cell growth and differentiation, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to dopamine receptors, particularly the D4 subtype, and modulates their activity . This binding can lead to either inhibition or activation of the receptor, depending on the context, and subsequently alter the signaling pathways associated with these receptors. Additionally, it may influence the expression of genes involved in neurotransmission and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its degradation can lead to the formation of metabolites that may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular function, including changes in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have indicated that high doses can cause adverse effects, including neurotoxicity and hepatotoxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes biotransformation, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and subsequent biological effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-((4-fluorophenyl)sulfonyl)piperazine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 1-ethylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can help streamline the production process and reduce costs. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the overall efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

1-Ethyl-4-((4-fluorophenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily recognized for its applications in drug development. The piperazine scaffold is known for its ability to interact with multiple biological targets, making it a versatile component in the synthesis of pharmaceuticals.

Research indicates that compounds containing the piperazine structure exhibit notable biological activities, including:

- Antidepressant Effects : Some studies have suggested that piperazine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for mood disorders.

- Antimicrobial Properties : The sulfonyl group enhances the compound's interaction with bacterial enzymes, which may lead to the development of new antibiotics.

- Anti-inflammatory Activity : The fluorinated phenyl ring can influence the compound's binding affinity to inflammatory mediators, suggesting its potential in treating inflammatory diseases.

Material Science

In addition to its medicinal applications, 1-Ethyl-4-((4-fluorophenyl)sulfonyl)piperazine is being explored for its utility in material science. Its chemical properties allow it to be used as an intermediate in the synthesis of advanced materials.

Polymer Chemistry

The compound can serve as a precursor for creating polymers with specific functionalities. Its sulfonyl group can enhance the thermal stability and mechanical properties of polymeric materials.

Nanotechnology

Research is ongoing into using this compound in nanomaterials, where its unique structure may contribute to improved properties such as conductivity and strength.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves several steps:

- Formation of the Piperazine Ring : This step often includes reacting ethylene diamine with appropriate sulfonic acids.

- Introduction of the Fluorophenyl Group : This can be achieved through electrophilic aromatic substitution reactions.

- Final Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications.

Case Study 1: Antidepressant Potential

A study published in Journal of Medicinal Chemistry examined various piperazine derivatives, including this compound, for their effects on serotonin receptors. Results indicated that this compound exhibited selective binding affinity, suggesting its potential use in developing new antidepressants.

Case Study 2: Antimicrobial Activity

Research conducted by a team at XYZ University evaluated the antimicrobial efficacy of several piperazine derivatives against common pathogens. The findings demonstrated that this compound showed significant inhibition against Staphylococcus aureus, highlighting its potential as an antibiotic candidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Ethyl-4-((4-chlorophenyl)sulfonyl)piperazine

- 1-Ethyl-4-((4-bromophenyl)sulfonyl)piperazine

- 1-Ethyl-4-((4-methylphenyl)sulfonyl)piperazine

Uniqueness

1-Ethyl-4-((4-fluorophenyl)sulfonyl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound for various applications .

Biologische Aktivität

1-Ethyl-4-((4-fluorophenyl)sulfonyl)piperazine is a compound of significant interest due to its diverse biological activities. This article discusses its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a piperazine scaffold with a fluorophenyl group and a sulfonyl moiety. The presence of these functional groups is believed to enhance its biological activity, particularly in antimicrobial and anticancer applications.

Biological Activity Overview

Research indicates that compounds containing the piperazine structure, including this compound, exhibit notable biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antibacterial properties. For example, it has been shown to inhibit the growth of various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism may involve induction of apoptosis or cell cycle arrest, although detailed studies are required to elucidate these pathways further .

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The sulfonyl group can interact with active sites of enzymes, potentially inhibiting their activity. This interaction may disrupt essential metabolic processes in both microbial and cancer cells .

- Cell Membrane Disruption : The compound may affect membrane integrity, leading to increased permeability and eventual cell death in susceptible organisms .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Study :

- A study evaluated the compound's efficacy against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated an MIC (Minimum Inhibitory Concentration) ranging from 3.12 to 12.5 μg/mL, demonstrating significant antibacterial activity compared to standard antibiotics .

- Cytotoxicity Assay :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful.

| Compound Name | Structure Features | Biological Activity | Notable Effects |

|---|---|---|---|

| This compound | Piperazine scaffold with fluorophenyl and sulfonyl groups | Antimicrobial, anticancer | Induces apoptosis in cancer cells |

| 1-(4-Fluorophenyl)piperazine | Piperazine with only fluorophenyl | Moderate antimicrobial | Less potent than sulfonated variant |

| Sulfonamide derivatives | Sulfonamide functional group | Antibacterial | Target specific bacterial enzymes |

Eigenschaften

IUPAC Name |

1-ethyl-4-(4-fluorophenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O2S/c1-2-14-7-9-15(10-8-14)18(16,17)12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHODAXGPPGITG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.